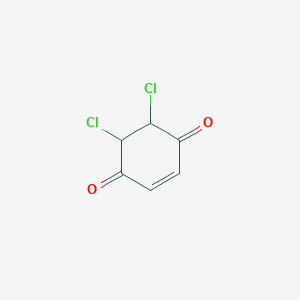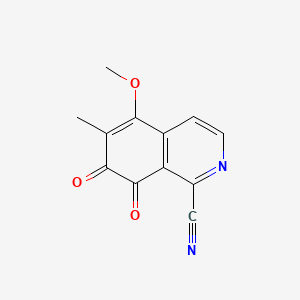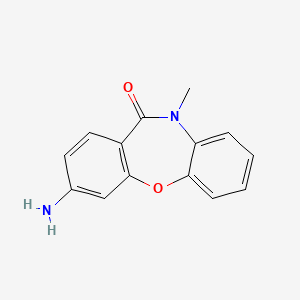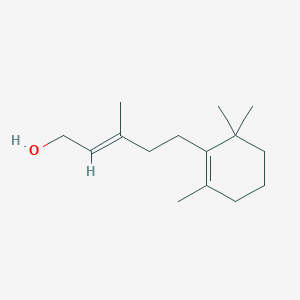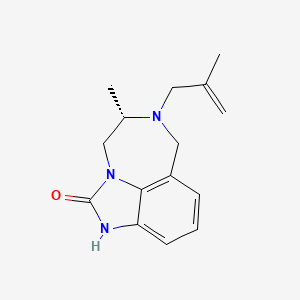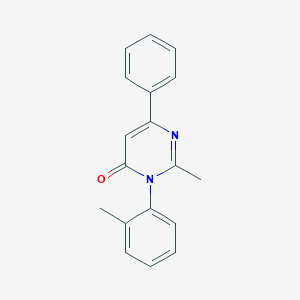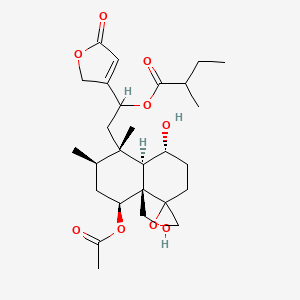
Benzenepropanoic acid, beta-((methylamino)carbonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenepropanoic acid, beta-((methylamino)carbonyl)-, also known as β-(Methylamino)benzenepropanoic acid, is a compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . This compound is primarily used in research settings and has various applications in chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, beta-((methylamino)carbonyl)- can be achieved through several methods. One common approach involves the reaction of benzenepropanoic acid with methylamine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenepropanoic acid, beta-((methylamino)carbonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Benzenepropanoic acid, beta-((methylamino)carbonyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is utilized in biochemical assays and as a reference standard in analytical techniques.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is employed in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Benzenepropanoic acid, beta-((methylamino)carbonyl)- involves its interaction with specific molecular targets. One proposed mechanism is the activation of excitatory glutamate receptors, which can lead to excitotoxicity and neuronal cell death. This effect is dependent on the presence of bicarbonate ions, which form carbamate adducts under physiological conditions . The compound’s interaction with these receptors and the subsequent cellular pathways are areas of active research .
Vergleich Mit ähnlichen Verbindungen
Benzenepropanoic acid, beta-((methylamino)carbonyl)- can be compared with other similar compounds, such as:
α,β-Unsaturated carbonyl compounds: These compounds share similar reactivity patterns, particularly in nucleophilic addition reactions.
β-Enamino esters: These compounds are used in similar synthetic applications and have comparable chemical properties.
The uniqueness of Benzenepropanoic acid, beta-((methylamino)carbonyl)- lies in its specific structure and the resulting chemical and biological properties, which make it valuable for various research applications.
Eigenschaften
CAS-Nummer |
72365-59-4 |
|---|---|
Molekularformel |
C11H13NO3 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
4-(methylamino)-4-oxo-3-phenylbutanoic acid |
InChI |
InChI=1S/C11H13NO3/c1-12-11(15)9(7-10(13)14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,15)(H,13,14) |
InChI-Schlüssel |
MYANGMBHBNYNQU-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C(CC(=O)O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


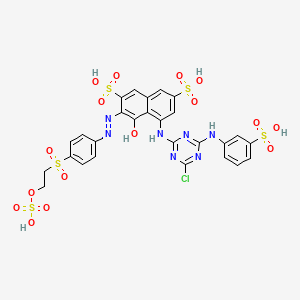
![2-[4-Hydroxy-5-(2-nitroimidazol-1-yl)pentyl]isoindole-1,3-dione](/img/structure/B12795599.png)
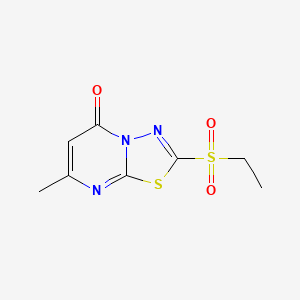
![2,2-dimethyl-4,6-dihydro-3H-furo[3,4-f][1,4]oxazepine-5,8-dione](/img/structure/B12795615.png)
